

2-(4-Fluorophenoxy)ethanamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)ethanamine hydrochloride

Cat. No.: B1322294

[Get Quote](#)

An In-Depth Technical Guide to the Material Safety Data Sheet for **2-(4-Fluorophenoxy)ethanamine hydrochloride**

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is **2-(4-Fluorophenoxy)ethanamine hydrochloride** (CAS No. 263409-81-0), a compound of interest for synthetic chemists. The responsible and effective use of such a reagent hinges on a comprehensive understanding of its hazard profile and handling requirements. This guide moves beyond a mere recitation of safety data, offering a detailed interpretation of the Material Safety Data Sheet (MSDS). It is designed to empower researchers, scientists, and drug development professionals with the knowledge to not only ensure personal safety but also to maintain the integrity of their experimental work. By understanding the causality behind safety protocols, we can foster a laboratory environment where safety and scientific progress are mutually reinforcing.

Section 1: Comprehensive Hazard Identification and Risk Assessment

The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a substance. The Globally Harmonized System (GHS) of Classification and

Labelling of Chemicals provides a standardized framework for this assessment. For **2-(4-Fluorophenoxy)ethanamine hydrochloride**, the hazards are clear and require diligent attention.[1]

A summary of the GHS classification for this compound is presented below:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation

Source: ChemScene Safety Data Sheet[1]

Deconstructing the Hazards: From Code to Consequence

- H302: Harmful if swallowed: This classification indicates that accidental ingestion of a relatively small quantity of the material could cause significant health issues. In a laboratory setting, this underscores the critical importance of prohibiting eating, drinking, and smoking, and enforcing stringent personal hygiene practices, such as washing hands thoroughly before leaving the lab.[1][2]
- H315: Causes skin irritation: This means that direct contact with the skin is likely to cause redness, inflammation, or itching.[1] This is a common hazard for amine compounds, and it necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent incidental contact. The causality here is the potential for the compound to disrupt the normal function of the skin barrier.
- H319: Causes serious eye irritation: The "serious" descriptor is a crucial distinction. Contact with the eyes can lead to more than just transient redness; it can cause significant,

potentially painful, and lasting damage.[1] This is why the use of safety goggles with side-shields is non-negotiable when handling this compound.

- H335: May cause respiratory irritation: As a solid powder, there is a risk of generating airborne dust during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the respiratory tract, leading to coughing and discomfort.[1] This hazard dictates that the material should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

Section 2: Proactive Safety Protocols and Engineering Controls

A robust safety plan is proactive, not reactive. It involves establishing a controlled environment that minimizes the risk of exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For **2-(4-Fluorophenoxy)ethanamine hydrochloride**, the following are essential:

- Ventilation: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood. This ensures that any airborne particles are captured and exhausted away from the user.[2][3]
- Safety Stations: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is used.[1] Their proximity and functionality are critical in the first few seconds after an exposure.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

PPE is the last line of defense, but it is a critical one. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Item	Specification	Rationale
Eye Protection	Safety goggles with side-shields	Protects against splashes and airborne dust, addressing the H319 hazard. [1] [2]
Hand Protection	Chemical-resistant gloves (e.g., nitrile)	Prevents direct skin contact, mitigating the H315 hazard. Gloves must be inspected before use and removed properly to avoid contamination. [1] [2]
Body Protection	Impervious lab coat	Protects skin and personal clothing from contamination. [1]
Respiratory Protection	Suitable respirator (if dust cannot be controlled)	In situations where engineering controls may not be sufficient to prevent inhalation, a NIOSH-approved respirator should be used. [1]

Source: Synthesized from multiple safety data sheets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Safe Handling and Storage Protocol

- Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the fume hood is functioning correctly and that a safety shower/eyewash station is accessible. Don the appropriate PPE.
- Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material, and avoid actions that could create dust clouds.
- Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.
- Hygiene: After handling, wash hands thoroughly with soap and water.[\[2\]](#)[\[3\]](#)

- Storage: Store the compound in a dry, cool, and well-ventilated place, in its original, tightly sealed container.[\[4\]](#) It should be stored in an environment with an inert atmosphere at room temperature.[\[4\]](#)

Section 3: Emergency Response and First-Aid Procedures

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

First-Aid Measures: A Step-by-Step Guide

The following protocols are based on standard first-aid procedures for the identified hazards.[\[1\]](#)

- In Case of Eye Contact:
 - Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[\[1\]](#)
 - Remove contact lenses if present and easy to do so.
 - Seek immediate medical attention.
- In Case of Skin Contact:
 - Remove all contaminated clothing.
 - Wash the affected area thoroughly with soap and plenty of water.[\[1\]](#)
 - If skin irritation persists, seek medical attention.
- In Case of Inhalation:
 - Move the individual to fresh air immediately.[\[1\]](#)
 - If breathing is difficult, provide respiratory support.
 - Seek medical attention.

- In Case of Ingestion:
 - Wash out the mouth with water.
 - Do NOT induce vomiting.[1]
 - Seek immediate medical attention.

Accidental Release Measures: A Workflow for Containment and Cleanup

A spill of **2-(4-Fluorophenoxy)ethanamine hydrochloride** should be treated with caution. The following workflow illustrates the necessary steps.

[Click to download full resolution via product page](#)

Caption: Spill Response Workflow for **2-(4-Fluorophenoxy)ethanamine hydrochloride**.

Section 4: Physicochemical and Toxicological Data Summary

A summary of the key physical, chemical, and toxicological properties is essential for a complete understanding of the compound.

Physical and Chemical Properties

Property	Value
CAS Number	263409-81-0
Molecular Formula	C8H11ClFNO
Molecular Weight	191.63 g/mol
Melting Point	192 - 194°C

Source: Biosync[4]

Toxicological Profile

The toxicological information is derived from the GHS classifications. Currently, there is no specific LD50 or LC50 data readily available in the public domain for this compound. The hazard assessment is based on its classification as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1]

Conclusion: Integrating Safety into Scientific Excellence

The safe handling of **2-(4-Fluorophenoxy)ethanamine hydrochloride** is not a barrier to research but a prerequisite for it. This guide has provided an in-depth analysis of its material safety data sheet, translating hazard codes into practical, actionable protocols. By understanding the "why" behind each safety measure—from the necessity of a fume hood to mitigate respiratory irritation to the critical importance of immediate eye-flushing—researchers can cultivate a culture of safety that protects themselves, their colleagues, and the integrity of their scientific endeavors. Ultimately, a proactive and informed approach to safety is an indispensable component of scientific excellence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. biosynce.com [biosynce.com]
- To cite this document: BenchChem. [2-(4-Fluorophenoxy)ethanamine hydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322294#2-4-fluorophenoxy-ethanamine-hydrochloride-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b1322294#2-4-fluorophenoxy-ethanamine-hydrochloride-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com